2-Propen-1-ol, 2-iodo-, acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

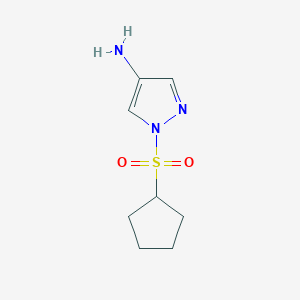

2-ヨード-2-プロペン-1-オール酢酸エステルは、分子式がC5H7IO2、分子量が226.01235 g/molである有機化合物です 。この化合物は、プロペニル基に結合したヨウ素原子と酢酸エステル官能基の存在によって特徴付けられます。それは、さまざまな化学反応で使用され、科学研究においても応用されています。

準備方法

合成経路および反応条件

2-ヨード-2-プロペン-1-オール酢酸エステルの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、2-プロペン-1-オールのヨウ素化に続いて、酢酸によるエステル化を行う方法です。反応条件は通常、ヨウ素化プロセスを促進するために、ヨウ素と適切な酸化剤の使用が含まれます。 エステル化工程は、ピリジンなどの触媒の存在下で、無水酢酸または塩化アセチルを用いて行うことができます .

工業的製造方法

2-ヨード-2-プロペン-1-オール酢酸エステルの工業的製造には、大規模なヨウ素化およびエステル化プロセスが含まれる場合があります。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と高度な分離技術を用いて目的の製品を分離します。 自動化システムと厳格な品質管理対策の使用により、製造される化合物の整合性と信頼性を確保します .

化学反応の分析

反応の種類

2-ヨード-2-プロペン-1-オール酢酸エステルは、以下を含むさまざまな化学反応を起こします。

置換反応: ヨウ素原子は、他の求核剤と置き換えることができ、さまざまな誘導体の形成につながります。

酸化反応: 化合物は、対応するアルデヒドまたはカルボン酸を形成するために酸化できます。

還元反応: ヨウ素原子の還元により、対応する炭化水素を生成できます.

一般的な試薬と条件

置換: 一般的な試薬には、アジ化ナトリウム、シアン化カリウム、チオールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシドまたはアセトニトリルなどの極性溶媒中で行われます。

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素などの試薬は、酸性または塩基性条件で使用されます。

形成される主要な生成物

置換: アジド、ニトリル、またはチオール誘導体の形成。

酸化: アルデヒドまたはカルボン酸の形成。

還元: 炭化水素の形成.

科学的研究の応用

2-ヨード-2-プロペン-1-オール酢酸エステルは、科学研究においていくつかの応用があります。

化学: 有機合成における中間体として、およびさまざまな化学反応における試薬として使用されます。

生物学: 酵素触媒反応の研究や生物学的経路の調査のためのプローブとして用いられます。

作用機序

2-ヨード-2-プロペン-1-オール酢酸エステルの作用機序には、求核剤と求電子剤に対する反応性があります。ヨウ素原子は、置換反応における脱離基として働き、新しい化学結合の形成を促進します。酢酸エステル基は加水分解を受けることができ、酢酸と対応するアルコールを放出します。 化合物の反応性は、プロペニル基の置換基の電子効果と立体効果の影響を受けます .

類似の化合物との比較

類似の化合物

酢酸1-プロペン-2-オール: 構造は似ていますが、ヨウ素原子が欠けています。

2-プロペン-1-オール: ヨウ素原子と酢酸エステル基の両方が欠けています。

アリルアルコール: ヨウ素と酢酸エステルがない、同様のプロペニル基 .

独自性

2-ヨード-2-プロペン-1-オール酢酸エステルは、ヨウ素原子と酢酸エステル基の両方が存在することで独特です。 この組み合わせは、明確な反応性と化学的特性を与え、特定の合成応用と研究において価値があります .

類似化合物との比較

Similar Compounds

1-Propen-2-ol, acetate: Similar structure but lacks the iodine atom.

2-Propen-1-ol: Lacks both the iodine atom and the acetate ester group.

Allyl alcohol: Similar propenyl group but without the iodine and acetate ester .

Uniqueness

2-Propen-1-ol, 2-iodo-, acetate is unique due to the presence of both the iodine atom and the acetate ester group. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications and research studies .

特性

CAS番号 |

791845-53-9 |

|---|---|

分子式 |

C5H9IO3 |

分子量 |

244.03 g/mol |

IUPAC名 |

acetic acid;2-iodoprop-2-en-1-ol |

InChI |

InChI=1S/C3H5IO.C2H4O2/c1-3(4)2-5;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |

InChIキー |

PQWZZFKGGMLQMP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.C=C(CO)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)

![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)

![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)

![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)